5-Bromo-4-pentylpyrimidine
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Overview
Description
5-Bromo-4-pentylpyrimidine is an organic compound with the molecular formula C₉H₁₃BrN₂ and a molecular weight of 229.12 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5-position and a pentyl group at the 4-position of the pyrimidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-pentylpyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for selective bromination at the 5-position of the pyrimidine ring. The reaction is carried out under mild conditions, often in the presence of a solvent such as dimethylformamide (DMF) or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-pentylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium phosphate in solvents such as ethanol or toluene.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Coupling Products: Biaryl compounds with diverse functional groups.
Reduction Products: Hydrogenated pyrimidine derivatives.
Scientific Research Applications
5-Bromo-4-pentylpyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4-pentylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with nucleic acid synthesis. The bromine atom and the pentyl group contribute to its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways involving the inhibition of key enzymes and the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-phenylpyrimidine: Similar structure but with a phenyl group instead of a pentyl group.
5-Bromo-4-ethylpyrimidine: Contains an ethyl group at the 4-position.
5-Bromopyrimidine: Lacks the alkyl substituent at the 4-position.
Uniqueness
5-Bromo-4-pentylpyrimidine is unique due to the presence of the pentyl group, which imparts distinct physicochemical properties and biological activities. The longer alkyl chain can influence the compound’s lipophilicity, membrane permeability, and overall reactivity compared to its shorter-chain or unsubstituted analogs.
Properties
IUPAC Name |
5-bromo-4-pentylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-3-4-5-9-8(10)6-11-7-12-9/h6-7H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKJNBADLRQINQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=NC=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650041 |
Source
|
Record name | 5-Bromo-4-pentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-34-7 |
Source
|
Record name | 5-Bromo-4-pentylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951884-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-4-pentylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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